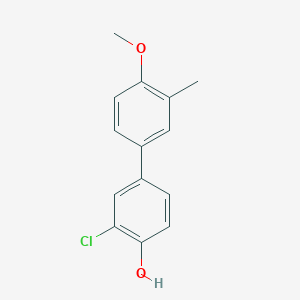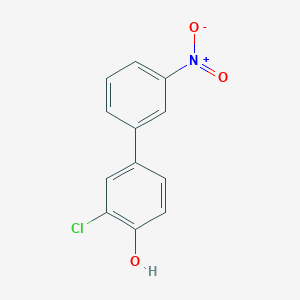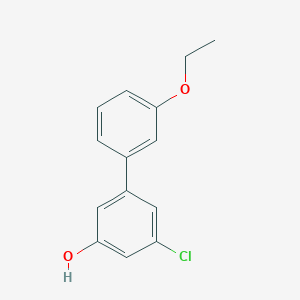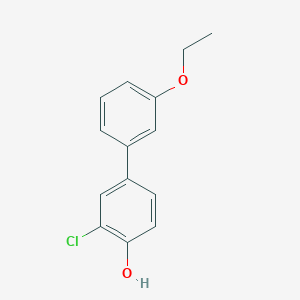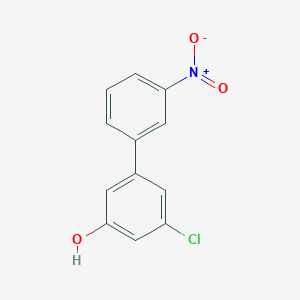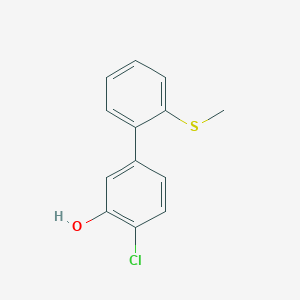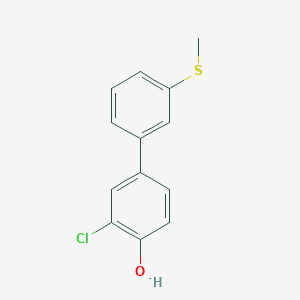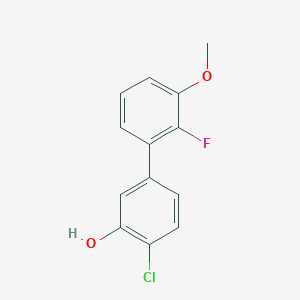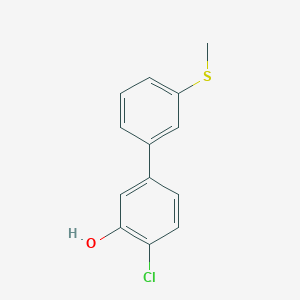
2-Chloro-5-(3-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-methylthiophenyl)phenol, 95% (2C5MTP) is an organic compound belonging to the class of phenols. It is a white solid with a melting point of 135-137°C and a boiling point of 250-252°C. 2C5MTP is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-methylthiophenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds and pharmaceuticals. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of polyketones. Additionally, 2-Chloro-5-(3-methylthiophenyl)phenol, 95% is used in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants.
Wirkmechanismus
2-Chloro-5-(3-methylthiophenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the negative charge on the oxygen atom and facilitating the nucleophilic attack of the oxygen atom on the substrate. This allows the reaction to proceed with greater efficiency.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylthiophenyl)phenol, 95% has been shown to have minimal biochemical and physiological effects. It has been found to be non-toxic and non-irritating when used in laboratory experiments. In addition, it has been shown to have no mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also easy to handle and store, and it has a high purity level. However, it has some limitations. It is sensitive to light and air, and it has a low solubility in water.
Zukünftige Richtungen
The potential future directions for 2-Chloro-5-(3-methylthiophenyl)phenol, 95% are numerous. It can be used in the synthesis of new compounds, such as pharmaceuticals, polymers, and polyketones. It can also be used in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants. Additionally, it can be used in the synthesis of heterocyclic compounds, which are used in a variety of applications. Finally, it can be used in the development of new catalysts for organic reactions.
Synthesemethoden
2-Chloro-5-(3-methylthiophenyl)phenol, 95% can be synthesized through a two-step process. In the first step, 3-methylthiophenol is reacted with chloroacetic acid in the presence of a base catalyst to form 2-chloro-5-(3-methylthiophenyl)acetic acid. The second step involves the reduction of the acid to the phenol with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLWIIXAWJTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



